

Anhydrovinblastine molecular formula and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1209445

[Get Quote](#)

Anhydrovinblastine: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the molecular formula, physical properties, and biological activities of **Anhydrovinblastine**, a key intermediate in the synthesis of the anticancer drug vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Molecular and Physical Properties

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, possesses a complex chemical structure. Its molecular and physical characteristics are summarized below.

Property	Value
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₈ [1] [2]
Molecular Weight	792.96 g/mol
CAS Number	38390-45-3 [1] [2]
Appearance	White to off-white powder
Solubility	Soluble in Chloroform and DMSO [3]
Melting Point	Not available in the reviewed literature.
Boiling Point	Not available in the reviewed literature.

Experimental Protocols

Synthesis of Anhydrovinblastine via Coupling of Catharanthine and Vindoline

The synthesis of **Anhydrovinblastine** is most commonly achieved through the coupling of two simpler indole alkaloids, catharanthine and vindoline. Several methods have been developed, with the following protocol being a representative example of an iron(III)-mediated coupling reaction.

Materials:

- Catharanthine
- Vindoline
- Iron(III) chloride (FeCl₃)
- Sodium borohydride (NaBH₄)
- Trifluoroethanol (TFE)
- 0.05 N Hydrochloric acid (HCl)

- Aqueous sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of aqueous 0.05 N HCl and trifluoroethanol.
- To this solution, add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the coupling reaction to form the iminium intermediate, carefully add sodium borohydride to the reaction mixture to reduce the iminium ion to **Anhydrovinblastine**.
- Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Anhydrovinblastine** using silica gel column chromatography.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard technique for the purification and quantitative analysis of **Anhydrovinblastine**.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM sodium phosphate buffer, pH 6.0). The gradient starts with a lower concentration of acetonitrile, which is gradually increased over the course of the run.
- **Flow Rate:** Typically 1.0 - 2.0 mL/min.
- **Detection Wavelength:** 254 nm.
- **Sample Preparation:** Dissolve the crude **Anhydrovinblastine** sample in the initial mobile phase composition and filter through a 0.2 µm syringe filter before injection.

Procedure:

- Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the gradient elution program to separate the components of the mixture.
- Monitor the elution profile at 254 nm. **Anhydrovinblastine** will elute as a distinct peak.
- Collect the fraction corresponding to the **Anhydrovinblastine** peak for preparative purification, or integrate the peak area for quantitative analysis against a standard curve.

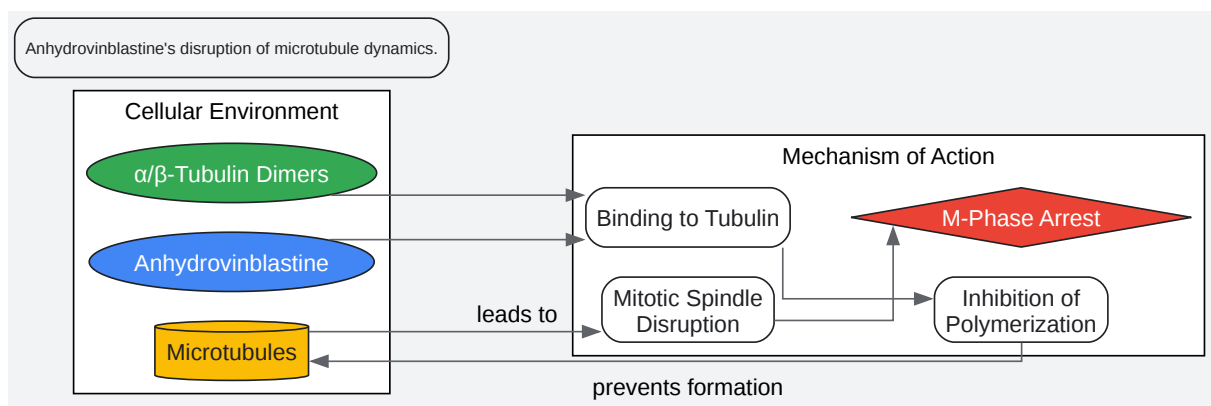
Signaling Pathways and Mechanism of Action

Anhydrovinblastine, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This ultimately leads to

cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics

Anhydrovinblastine binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle. This prevents proper chromosome segregation during mitosis, causing the cell to arrest in the M phase of the cell cycle.

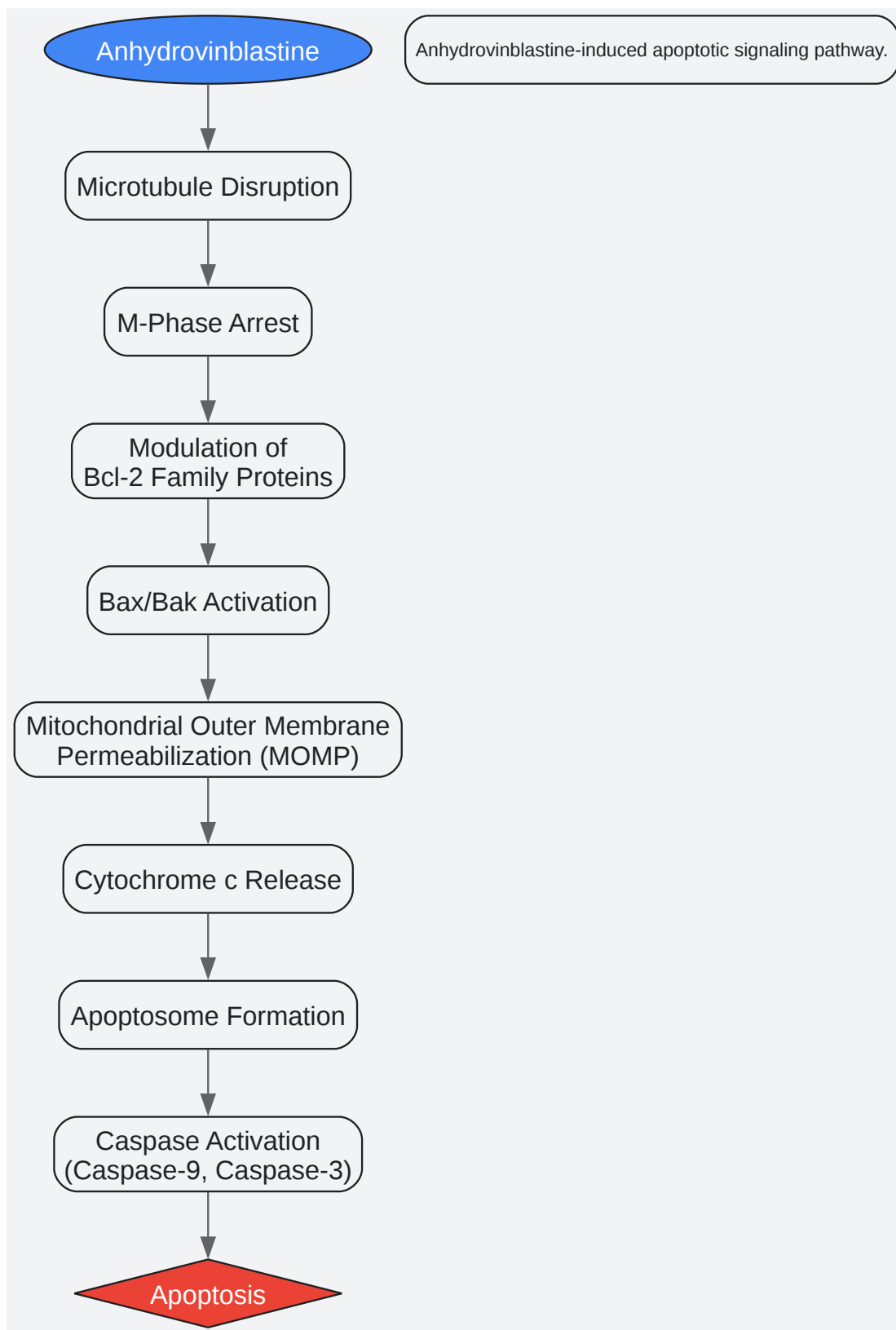


[Click to download full resolution via product page](#)

Anhydrovinblastine's disruption of microtubule dynamics.

Induction of Apoptosis

The M-phase arrest triggered by **Anhydrovinblastine** ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.



[Click to download full resolution via product page](#)

Anhydrovinblastine-induced apoptotic signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anhydrovinblastine | C₄₆H₅₆N₄O₈ | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4'-Anhydrovinblastine | C₄₆H₅₆N₄O₈ | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anhydrovinblastine | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Anhydrovinblastine molecular formula and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209445#anhydrovinblastine-molecular-formula-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com